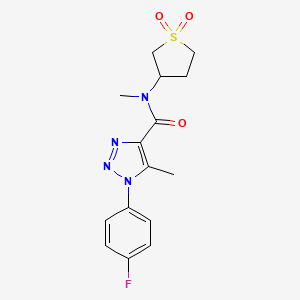

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(4-fluorophenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(4-fluorophenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane-derived) moiety and a 4-fluorophenyl group. The molecule integrates a 1,2,3-triazole core substituted with methyl groups at the N- and 5-positions, linked via a carboxamide bridge to the sulfolane ring.

Propriétés

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-1-(4-fluorophenyl)-N,5-dimethyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O3S/c1-10-14(15(21)19(2)13-7-8-24(22,23)9-13)17-18-20(10)12-5-3-11(16)4-6-12/h3-6,13H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWUDGFZNAZFFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)N(C)C3CCS(=O)(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(4-fluorophenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 321.37 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO and DMF |

| LogP | 2.669 |

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological pathways. The 1,2,3-triazole moiety is known for its ability to form hydrogen bonds and engage in π-stacking interactions with target proteins.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown significant antiproliferative effects against various cancer cell lines. For instance:

- Case Study : In vitro testing demonstrated that the compound exhibited cytotoxicity against leukemia cell lines such as K-562 and HL-60. The mechanism involved induction of apoptosis characterized by morphological changes like chromatin condensation and DNA fragmentation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate:

- Activity Against Bacteria : The compound showed promising activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2 mg/mL.

- Activity Against Fungi : In antifungal assays, it demonstrated MIC values comparable to standard antifungal agents .

Summary of Biological Activities

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

- Carboxamide Linkage : Unlike derivatives with simple aryl carboxamides (e.g., ), the target compound’s sulfolane moiety introduces a polar, conformationally restricted group. This may enhance solubility or modulate pharmacokinetics .

- Triazole Substitution: The N,5-dimethyl configuration is distinct from amino- or ethoxy-substituted triazoles (e.g., ), which could influence metabolic stability or target engagement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.